molecular formula C10H12BrN B1352814 5-Bromo-3,3-dimethylindoline CAS No. 53388-86-6

5-Bromo-3,3-dimethylindoline

Cat. No.: B1352814
CAS No.: 53388-86-6
M. Wt: 226.11 g/mol
InChI Key: CPLGFHHNPVKTBM-UHFFFAOYSA-N
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Description

“5-Bromo-3,3-dimethylindoline” is a chemical compound with the molecular formula C10H12BrN . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of “this compound” has been described in several studies. For instance, one study reported the synthesis of a Schiff base ligand via condensation of 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline . Another study reported the synthesis of 5-bromo-1-decylindolin-2-one without isolation of the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . These studies have provided detailed information about the structure of the compound, including its physical and chemical properties.


Chemical Reactions Analysis

“this compound” has been used in various chemical reactions. For example, it has been used in the synthesis of new 4,5-dihydrothiazole derivatives based on 3,5-dimethylpyrazole and cytisine and salsoline alkaloids .


Physical And Chemical Properties Analysis

“this compound” has several physical and chemical properties. It has a molecular formula of C10H12BrN and a molecular weight of 240.096 Da . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume have also been reported .

Scientific Research Applications

Synthesis of Nucleosides

5-Bromo-3,3-dimethylindoline has been utilized in the synthesis of α-anomers of indoline nucleosides. This process involves reacting indoline bases directly with protected sugar in the presence of molecular sieves, yielding ribonucleosides in good yield (Chandra & Brown, 2005).

Development of Dendrimers

This compound is instrumental in creating A,D-bridged bimacrocyles and trimeric first-generation dendrimers. These are formed through various chemical reactions including bromination and Sonogashira coupling, offering a pathway to complex molecular structures (Eggert & Lüning, 2007).

Lithiation of Nicotinic Acid Derivatives

This compound is also important in the synthesis of substituted nicotinic acid scaffolds. The compound undergoes lithiation with lithium amides, enabling the creation of arylated nicotinic acids (Robert et al., 2006).

Creation of Biquinoline Derivatives

The compound is used in the Friedländer condensation process to form bidentate and tridentate 6-bromoquinoline derivatives. These derivatives are further processed to form biquinolines or alkynyl derivatives, exhibiting high emission quantum yields (Hu, Zhang, & Thummel, 2003).

Functionalization of Neocuproine Derivatives

This compound aids in the selective functionalization of neocuproines. This process involves silylation and bromination, leading to the formation of versatile building blocks for the construction of substituted neocuproines (Eggert, Lüning, & Näther, 2005).

Synthesis of Substituted Pyridine Derivatives

The compound is used in the synthesis of functionalized pyridine derivatives, serving as a reactive intermediate. This is particularly relevant in the production of anticancer agents like Lonafarnib (Song et al., 2004).

Electrochemistry Applications

This compound is employed in the fabrication of microelectrodes. The process involves electrochemical reduction and grafting onto gold electrodes, leading to the formation of random assemblies of microelectrodes (Valencia et al., 2014).

Removal of Radionuclides

The compound is synthesized and evaluatedfor its ability to remove major radionuclides like Strontium and Cobalt from aqueous solutions. It demonstrates high extraction efficiencies, making it valuable in environmental and nuclear waste management applications (Jang, Harwood, & Lee, 2019).

Microwave and Ultrasound Accelerated Synthesis

The compound plays a role in the accelerated synthesis of 5-cyanoindole, which is significant in the pharmaceutical industry. This process uses microwave and ultrasound irradiation to dramatically reduce reaction times, increasing production efficiency (廖姿雅, 2006).

Sigma Receptor Ligands

It's used in the synthesis of σ2 receptor ligands, which have implications in cancer research. The ligands synthesized from this compound demonstrate potential in identifying and imaging solid tumors in vivo (Rowland et al., 2006).

Development of Antimycobacterial Agents

This compound is utilized in synthesizing analogues with specific antimycobacterial properties, offering new avenues in treating infections caused by mycobacteria (Prado et al., 2007).

Industrial Scale-Up for SGLT2 Inhibitors

This compound is a key intermediate in manufacturing therapeutic SGLT2 inhibitors used in diabetes therapy. Its synthesis from cost-effective starting materials is crucial for the large-scale production of these important drugs (Zhang et al., 2022).

Ligands for Binding σ1 and σ2 Receptors

This compound contributes to the structural modification of benzamides, which are critical in binding σ1 and σ2 receptors. This is vital for developing drugs targeting these receptors, which have various therapeutic implications (Fan, Lever, & Lever, 2011).

Iron-Catalyzed

Intramolecular C–H AminationThe compound is studied for its role in iron(II) bromide-catalyzed intramolecular C–H bond amination and [1,2]-shift tandem reactions of aryl azides. This understanding helps in advancing the field of organometallic chemistry and the development of new catalytic processes (Ren et al., 2015).

Development of Photostabilizers for PVC

This compound derivatives are synthesized for use as photostabilizers in poly(vinyl chloride), enhancing its resistance to UV-induced degradation. This application is critical in improving the lifespan and durability of PVC products (Balakit et al., 2015).

Spectroscopic Studies

The compound is also a subject of spectroscopic studies, like FT-IR and FT-Raman, to understand its structural and vibrational properties. Such studies are essential in material science and chemical research for understanding molecular interactions and properties (Karabacak & Kurt, 2009).

Biochemical Analysis

Biochemical Properties

5-Bromo-3,3-dimethylindoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions of this compound with enzymes such as cytochrome P450 and other oxidoreductases are of particular interest, as these enzymes are crucial in metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell communication and function. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or varying temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful as the dosage increases .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can influence metabolic flux and alter the levels of specific metabolites. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The interactions of this compound with metabolic enzymes are crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, where it can interact with DNA and affect gene expression .

Properties

IUPAC Name

5-bromo-3,3-dimethyl-1,2-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLGFHHNPVKTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457985
Record name 5-BROMO-3,3-DIMETHYLINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53388-86-6
Record name 5-BROMO-3,3-DIMETHYLINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of the 5-bromo-1,3-dihydro-3,3-dimethyl-2H-indol-2-one (0.9 g, 3.7 mmol) in 20 mL THF at 0° C. was added a borane-methylsulfide complex (2M in THF, 38 mL, 75 mmol). The reaction mixture was warmed to room temperature then brought to reflux for 4 hours. The mixture was cooled to room temperature and poured into H2O/CH2Cl2 and washed with 5% NaHCO3. The organic layer was washed with brine, dried (Na2SO4) and concentrated. The crude product was extracted in MeOH, trimethylamine N-oxide (2.0 g, 26.6 mmol) was added, and the solution was brought to reflux for 2 hours. The reaction mixture was cooled, concentrated and the crude residue purified by column chromatography (SiO2, methylene chloride) to afford 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole (0.074 g, 87%) as a yellow oil: 1H NMR (CDCl3) δ 1.29 (s, 6H), 3.30 (s, 2H), 3.5 (br s, 1H), 6.49 (d, J=8.8 Hz, 1H), 7.08-7.12 (m, 2H); 13C-NMR (CDCl3) 8 27.69 (q), 42.21 (s), 62.01 (d), 110.38 (s), 111.09, 125.46, 130.09 (d), 141.03, 149.52 (s); MS (EI) m/z 225, 227 (M)+.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
H2O CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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